Product packaging for 2-(2-Chlorophenyl)isonicotinic acid(Cat. No.:CAS No. 1225547-10-3)

2-(2-Chlorophenyl)isonicotinic acid

Cat. No.: B566895
CAS No.: 1225547-10-3
M. Wt: 233.651
InChI Key: KQWAJRKKNFEOMB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)isonicotinic acid is a sophisticated chemical scaffold designed for pharmaceutical and agrochemical research. Its structure integrates an isonicotinic acid core, a privileged motif in drug discovery, with an ortho-chlorophenyl substituent . The isonicotinic acid moiety is a key building block in medicinal chemistry, famously serving as the precursor to first-line antitubercular agents like isoniazid . This structure is recognized for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for inhibiting enzymatic targets . The strategic incorporation of the 2-chlorophenyl group is intended to enhance molecular rigidity and influence the compound's lipophilicity and binding affinity to hydrophobic pockets in biological targets, fine-tuning its pharmacodynamic properties. Researchers are exploring this and related pyridine-carboxylic acid derivatives as core structures for developing novel enzyme inhibitors and small-molecule therapeutic agents . Patented compounds featuring pyridyl and chlorophenyl elements have shown potential as inhibitors in key signaling pathways, such as the Hedgehog pathway, indicating its utility in oncology research . Furthermore, derivatives of isonicotinic acid are actively investigated as synthetic inducers of systemic acquired resistance (SAR) in plants, highlighting the compound's potential application in developing new crop protection strategies . This reagent is provided For Research Use Only (RUO) and is intended for use by qualified researchers in drug discovery, chemical biology, and agricultural science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO2 B566895 2-(2-Chlorophenyl)isonicotinic acid CAS No. 1225547-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAJRKKNFEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679510
Record name 2-(2-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225547-10-3
Record name 2-(2-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 2-(2-Chlorophenyl)isonicotinic Acid and its Key Precursors

The creation of this compound typically involves a multi-step sequence, beginning with the synthesis of a key chlorinated pyridine (B92270) intermediate, which is then coupled with the 2-chlorophenyl moiety.

A robust and high-yield method for preparing 2-chloroisonicotinic acid starts from citrazinic acid. google.com This process is a two-step reaction designed for practicality and suitability for large-scale production. google.com

The first step is the chlorination of citrazinic acid to produce the intermediate, 2,6-dichloroisonicotinic acid. This is achieved by reacting citrazinic acid with a chlorinating agent like triphosgene (B27547) in the presence of tetramethylammonium (B1211777) chloride, with reaction temperatures maintained between 125-135°C for 10-12 hours. google.com This reaction proceeds with high efficiency, achieving yields of approximately 90.6%. google.com

The second step involves a directed, selective dechlorination of the 2,6-dichloroisonicotinic acid intermediate. Treatment with hydrazine (B178648) hydrate (B1144303) selectively removes the chlorine atom at the 6-position to yield the desired 2-chloroisonicotinic acid. google.com This method provides a safe and effective pathway to this crucial precursor. google.com

Table 1: Synthesis of 2-Chloroisonicotinic Acid from Citrazinic Acid

StepReactantsKey ReagentsTemperatureTimeProductYieldSource
1. ChlorinationCitrazinic AcidTriphosgene, (CH3)4NCl125-135°C12 hours2,6-Dichloroisonicotinic Acid90.6% google.com
2. Dechlorination2,6-Dichloroisonicotinic AcidHydrazine Hydrate45-65°C-2-Chloroisonicotinic Acid- google.com

With 2-chloroisonicotinic acid in hand, the introduction of the 2-chlorophenyl group is typically accomplished via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prominent and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org

In this context, the strategy involves the coupling of 2-chloroisonicotinic acid (or its corresponding ester) with (2-chlorophenyl)boronic acid. The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the bi-aryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can be employed to facilitate this transformation, which is known for its high functional group tolerance. libretexts.orgorganic-chemistry.org While specific examples for this exact coupling are not detailed, the arylation of chloropyridines and related nicotinic acids is a well-established application of this methodology. researchgate.netbeilstein-journals.org

Derivatization Strategies for this compound Analogues

The carboxylic acid functional group of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse analogues such as hydrazides, hydrazones, and various heterocyclic systems.

The synthesis of hydrazides from carboxylic acids is a fundamental transformation. For isonicotinic acid derivatives, this is commonly achieved by first converting the carboxylic acid to a more reactive species like an acid chloride or an ester, followed by reaction with hydrazine hydrate. um.edu.my A direct, single-step process for converting isonicotinamide (B137802) to isonicotinic acid hydrazide by refluxing with hydrazine hydrate has also been reported, offering a high-yield alternative. google.com

Once the 2-(2-chlorophenyl)isonicotinic hydrazide is formed, it can be readily converted into a wide range of hydrazones (also known as Schiff bases). This is accomplished through condensation with various substituted aldehydes or ketones, often in a solvent like ethanol (B145695) with a catalytic amount of acid. um.edu.mynih.gov The resulting hydrazone derivatives are important intermediates for further cyclization reactions and have been studied extensively for their biological activities. nih.govorgsyn.org

The hydrazone derivatives of this compound are valuable precursors for synthesizing a variety of five- and four-membered heterocyclic rings.

Thiazolidinones: Cyclization of isonicotinoyl hydrazones with sulfur-containing reagents leads to thiazolidinone rings. For instance, reacting a Schiff base of a nicotinic acid hydrazide with thioglycolic acid in the presence of a catalyst like zinc chloride yields 4-oxathiazolidinone derivatives. um.edu.my This establishes a clear synthetic route to N-(2-aryl-4-oxathiazolidin-3-yl)-2-(2-chlorophenyl)isonicotinamide analogues.

Azetidinones: The 2-azetidinone, or β-lactam, ring can be constructed from isonicotinoyl hydrazones via a [2+2] cycloaddition. A common method involves the reaction of the hydrazone with chloroacetyl chloride in the presence of a suitable base. tandfonline.com This Staudinger synthesis provides access to N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives. tandfonline.com

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazide precursors. One common pathway involves reacting the isonicotinic acid hydrazide with a reagent like carbon disulfide in a basic medium to form an intermediate, which is then cyclized. Another approach involves the cyclization of N-acylhydrazones. These methods provide routes to link the 2-(2-chlorophenyl)isonicotinoyl moiety to various substituted 1,3,4-oxadiazole (B1194373) rings. researchgate.net

Table 2: Heterocyclic Derivatives from this compound Precursors

Target HeterocyclePrecursorKey ReagentsGeneral Reaction TypeSource
ThiazolidinoneIsonicotinoyl HydrazoneThioglycolic AcidCyclocondensation um.edu.my
Azetidinone (β-Lactam)Isonicotinoyl HydrazoneChloroacetyl Chloride[2+2] Cycloaddition (Staudinger) tandfonline.com
1,3,4-OxadiazoleIsonicotinic HydrazideCarbon Disulfide, BaseCyclization researchgate.net

Standard modifications of the carboxylic acid group include esterification and amidation, which are used to modulate the physicochemical properties of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be achieved through classic methods such as Fischer esterification (reacting with an alcohol under acidic catalysis) or by reacting the acid chloride with an alcohol. The synthesis of various ester derivatives of isonicotinoyl hydrazones has been reported, which inherently begins with the esterification of the parent acid. nih.gov

Amidation: The formation of amides from this compound can be performed by activating the carboxylic acid (e.g., forming the acid chloride) followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine using standard peptide coupling reagents is also a viable route. The synthesis of N-arylamide derivatives of isonicotinic acids has been utilized as a directing group strategy for C-H functionalization, demonstrating a practical application of amidation on this scaffold. beilstein-journals.org

Incorporation into Complex Molecular Scaffolds (e.g., Porphyrins)

The incorporation of pyridyl-containing moieties into complex structures like porphyrins is a significant area of research, as it can modify the electronic and photophysical properties of the macrocycle. While direct use of this compound in typical porphyrin synthesis is not standard, it serves as a crucial precursor. The acid can be converted into a more reactive derivative, such as 2-(2-chlorophenyl)isonicotinaldehyde, which can then participate in classic porphyrin-forming reactions.

Meso-substituted porphyrins are commonly synthesized through the acid-catalyzed condensation of aldehydes and pyrrole (B145914). Two of the most established methods are the Lindsey synthesis and the Adler-Longo synthesis. The Lindsey method involves a two-step process: condensation of the aldehyde and pyrrole under mild acid catalysis to form a porphyrinogen, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the porphyrin. The Adler-Longo method is a one-step reaction conducted at higher temperatures in refluxing propionic acid, where atmospheric oxygen serves as the oxidant. nih.govresearchgate.net

For creating unsymmetrical porphyrins, such as an A₃B-type porphyrin where the 2-(2-chlorophenyl)pyridyl group is unique, a mixed-aldehyde condensation can be performed. Alternatively, a more controlled MacDonald-type [2+2] condensation can be employed, reacting a dipyrromethane with a dipyrromethane-dicarbinol. nih.gov This approach offers better control over the final substitution pattern, minimizing the formation of scrambled products that often complicate purification. nih.govresearchgate.net The introduction of the 2-(2-chlorophenyl)pyridyl substituent can enhance the hydrophilicity and alter the aggregation behavior of the porphyrin. researchgate.net

Table 1: Comparison of Porphyrin Synthesis Methods

Method Description Conditions Oxidant Typical Yield
Adler-Longo One-step condensation of aldehyde and pyrrole. nih.gov Refluxing propionic or acetic acid. nih.gov Air (O₂) 10-30%
Lindsey Two-step: 1. Condensation to porphyrinogen. 2. Oxidation. researchgate.net 1. Room temp, acid catalyst (e.g., TFA). 2. DDQ or chloranil. researchgate.net DDQ, Chloranil 20-40%
MacDonald [2+2] Condensation of a dipyrromethane and a dipyrromethane-dicarbinol. nih.gov Acid-catalyzed, often at room temperature. DDQ 14-40%
Mechanochemical Solvent-free grinding of aldehyde and pyrrole, followed by oxidation. nih.gov High-frequency ball milling. nih.gov DDQ or air Comparable to solution methods

Synthesis of 2-Amino-thiazole-4-carboxamides with Chlorophenyl Moieties

The synthesis of 2-amino-thiazole-4-carboxamides is a key transformation for creating compounds with diverse biological activities. The core of this synthesis is the formation of a stable amide bond between the carboxylic acid group of a molecule like this compound and the amino group of a thiazole (B1198619) derivative. mdpi.com

This transformation is typically achieved using standard peptide coupling protocols. The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. This can be done by converting the acid to its corresponding acid chloride, often using reagents like thionyl chloride or oxalyl chloride. mdpi.com

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Examples Role
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Convert carboxylic acid to highly reactive acid chloride.
Carbodiimides EDCI, DCC Activate carboxylic acid for direct reaction with amine.
Coupling Additives HOBt, HBTU Form active esters, suppress racemization, and improve yield. creative-peptides.com
Bases DIPEA, Triethylamine (Et₃N) Scavenge acid byproduct (e.g., HCl) from the reaction. jst.go.jp

Synthesis of Dihydroisoquinoline Analogues Incorporating Chlorophenyl Groups

The Bischler-Napieralski reaction is a powerful and classic method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgjk-sci.com This strategy is well-suited for incorporating a 2-chlorophenyl group at the 1-position of the isoquinoline (B145761) core.

The synthesis begins with the preparation of the necessary amide precursor. For instance, a substituted phenethylamine, such as 1-(3,4-dimethoxyphenyl)propan-2-amine, is reacted with an activated form of a benzoic acid derivative, like 2-chlorobenzoyl chloride, to form the corresponding N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-chlorobenzamide. mdpi.comresearchgate.net Although this example uses 2-chlorobenzoyl chloride, a similar pathway could be envisioned starting from this compound, which would first be converted to its acid chloride.

The resulting amide undergoes cyclization upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like 1,2-dichloroethane, typically with heating. jk-sci.commdpi.comresearchgate.net The reaction proceeds through the formation of an electrophilic intermediate (a nitrilium ion or an imine-ester) that attacks the electron-rich aromatic ring, leading to ring closure and the formation of the 3,4-dihydroisoquinoline (B110456) scaffold. wikipedia.orgorganic-chemistry.org This method has been successfully applied to synthesize 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) in high yield. mdpi.comresearchgate.netdoaj.org

Table 3: Key Steps in the Synthesis of a 1-(2-Chlorophenyl)dihydroisoquinoline Analogue

Step Reaction Reagents Product
1 Amide Formation 1-(3,4-dimethoxyphenyl)propan-2-amine + 2-chlorobenzoyl chloride 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide mdpi.comresearchgate.net
2 Cyclization (Bischler-Napieralski) Phosphorus oxychloride (POCl₃), 1,2-dichloroethane, reflux mdpi.comresearchgate.net 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline mdpi.comresearchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Several modern approaches have been applied to the synthesis of heterocyclic compounds related to this compound.

One key strategy is the use of environmentally friendly solvents and catalysts. For example, derivatives of isonicotinic acid hydrazide have been synthesized in a one-pot, three-component reaction using the green solvent polyethylene (B3416737) glycol (PEG-400) and a recyclable bleaching earth clay catalyst. bme.hubme.hu This method offers high yields and a simple work-up procedure. bme.hu Similarly, the synthesis of Schiff's bases from isonicotinic acid hydrazide has been achieved using green techniques like sonication and microwave irradiation in aqueous conditions, which significantly shorten reaction times compared to conventional methods. scispace.com The synthesis of 2-azetidinone analogs has also been accomplished using sonication or stirring with molecular sieves, avoiding the need for very low temperatures and long reflux times. tandfonline.comtandfonline.com

Another green approach involves using cleaner reagents. The synthesis of 2-chloronicotinic acid, a structurally related compound, has been demonstrated via a one-step oxidation of 2-chloro-3-alkyl pyridine using ozone, which is a less polluting method compared to traditional multi-step syntheses that generate significant acid waste. google.com Enzymatic methods also represent a promising green route. The amidase-catalyzed hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid provides an efficient and environmentally friendly alternative to chemical methods that often require drastic conditions. nih.gov

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

Reaction Type Conventional Method Green Alternative Advantages of Green Method
Isonicotinic Acid Hydrazide Derivatives Long reaction times in organic solvents with acid catalysts. scispace.com One-pot reaction in PEG-400 with a clay catalyst; bme.hu Sonication/microwave irradiation in water. scispace.com Faster reaction, higher yield, recyclable catalyst, reduced solvent waste. bme.hubme.hu
2-Azetidinone Synthesis Long reflux (12-16h) at very low temperatures (-70 to -90°C). tandfonline.com Sonication or stirring with molecular sieves at ambient temperature. tandfonline.comtandfonline.com Milder conditions, shorter reaction time, higher yields. tandfonline.com
2-Chloronicotinic Acid Synthesis Multi-step synthesis with high acid waste. google.com One-step oxidation with ozone; google.com Amidase-catalyzed hydrolysis. nih.gov Fewer steps, less pollution, milder reaction conditions, high conversion. google.comnih.gov
Porphyrin Synthesis Large volumes of chlorinated solvents, chromatographic purification. researchgate.net Mechanochemical (solvent-free) grinding; nih.gov Synthesis in H₂O-MeOH mixture. nih.gov Drastic reduction or elimination of hazardous solvents. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Correlations between Molecular Structure and Biological Activity

Quantitative structure-activity relationship (QSAR) studies on isonicotinic acid derivatives have established a clear correlation between their molecular properties and biological functions. nih.govnih.gov These studies systematically evaluate how modifications to the chemical structure influence the compound's efficacy.

The electronic, steric, and lipophilic characteristics of substituents on the isonicotinic acid scaffold are critical in modulating its biological activity. nih.govnih.gov For instance, in a series of 2-substituted isonicotinic acid hydrazides, these properties were correlated with their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov The rate of quaternization of 2-substituted pyridines with methyl iodide, which is dependent on the steric and electronic effects of the substituents, showed a similar correlation with the antibacterial activities of the corresponding pyridine-4-carboxylic acid hydrazides. nih.gov

The lipophilicity of the molecule, often represented by its partition coefficient (log P), is a crucial factor. Increased lipophilicity, achieved through substitutions like halogens on an aniline (B41778) ring linked to an isoniazid (B1672263) scaffold, can enhance passive diffusion through the dense mycobacterial cell wall. researchgate.netnih.gov For example, the most lipophilic and brominated compound in a series of 2-phenylaminophenylacetic acid derivatives was found to be the most cytotoxic. nih.gov

The following table summarizes the impact of different substituents on the activity of isonicotinic acid derivatives:

Substituent PropertyEffect on Biological ActivityExampleReference
Electronic Electron-withdrawing groups can enhance activity.The presence of chloro groups increases the surface photovoltage intensity of porphyrin derivatives. semanticscholar.org
Steric Small substituents at the 2-position of the pyridine (B92270) ring can be beneficial.Methyl, fluoromethyl, or difluoromethyl groups at the 2-position of the pyridine in isoniazid could offer advantages. nih.gov
Lipophilic Increased lipophilicity can improve cell wall penetration.Halogen substitution on an aniline ring linked to an isoniazid scaffold increased lipophilicity and activity. researchgate.netnih.gov

The reactivity of the nitrogen atom within the pyridine ring is a cornerstone of the biological activity of isonicotinic acid derivatives. nih.gov This reactivity is essential for the compound's mechanism of action, which is believed to involve its incorporation into an NAD analogue. nih.gov The rate constants for the quaternization of 2-substituted pyridines serve as a proxy for this reactivity and correlate with the antibacterial activity of the corresponding hydrazides. nih.gov The pyridine nucleus itself is a common feature in a wide array of drugs and natural products, highlighting its importance in medicinal chemistry. hilarispublisher.commdpi.comresearchgate.net

The nature of the substituent groups, whether they are electron-withdrawing or electron-donating, significantly influences the activity profile of isonicotinic acid derivatives. semanticscholar.orgresearchgate.net

Electron-withdrawing groups , such as nitro groups and halogens, have been shown to enhance the antimicrobial activity of certain derivatives. semanticscholar.orgmdpi.com For example, in a study of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro substituents were among the most active against tested microbial strains. mdpi.com Similarly, the presence of chloro groups on a porphyrin ring linked to isonicotinic acid increased its fluorescence intensity, a property that can be related to its electronic behavior. semanticscholar.org

Electron-donating groups , like methoxy (B1213986) groups, can have the opposite effect. In the same porphyrin study, methoxy substituents decreased the fluorescence intensity. semanticscholar.org However, in other contexts, electron-rich substituents, when strategically placed, can enhance interactions with biological targets. researchgate.net For instance, compounds with methoxy and methyl groups on a thiazolidin-4-one linked dinitrobenzamide showed significant cytotoxicity against resistant tuberculosis strains. researchgate.net

This table illustrates the differential effects of electron-withdrawing and electron-donating groups:

Substituent TypeExample GroupGeneral Effect on ActivityReference
Electron-Withdrawing Nitro (-NO2), Chloro (-Cl)Often enhances antimicrobial/biological activity semanticscholar.orgmdpi.com
Electron-Donating Methoxy (-OCH3), Methyl (-CH3)Can decrease or increase activity depending on the molecular context semanticscholar.orgresearchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govresearchgate.netnih.gov This approach is crucial for designing new analogues with improved potency and selectivity. For isonicotinic acid derivatives, pharmacophore models have been developed to guide the design of new antitubercular agents. nih.govresearchgate.net These models often highlight the importance of features like aromatic moieties, hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.netnih.gov

Lead optimization is the process of modifying a biologically active compound (the "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. uantwerpen.beacs.org Strategies for isonicotinic acid derivatives often involve:

Modification of substituents to enhance target binding and reduce off-target effects. ontosight.ai

Truncation of the molecule to identify the minimal core structure required for activity. acs.org

Bioisosteric replacement of functional groups to improve properties like solubility and metabolic stability. acs.org

Introduction of heterocyclic rings to explore new interaction possibilities with the target. acs.org

Rational Design and Synthesis of Novel Analogues

The insights gained from SAR studies and pharmacophore modeling fuel the rational design and synthesis of novel analogues of 2-(2-Chlorophenyl)isonicotinic acid with potentially enhanced therapeutic properties. researchgate.netnih.govresearchgate.netnih.gov The synthesis of these new compounds often involves multi-step chemical reactions. researchgate.netontosight.ai For example, novel isonicotinic acid analogues have been synthesized by linking the isoniazid scaffold with substituted anilines via a pyruvic acid bridge, resulting in compounds with high antitubercular activity. researchgate.netnih.gov The design process might involve using machine learning models to screen virtual libraries of compounds before their actual synthesis and testing. researchgate.netgrowingscience.com This integrated approach of computational design followed by chemical synthesis and biological evaluation accelerates the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Preclinical Pharmacological Investigations

Antimicrobial Activities

The antimicrobial potential of isonicotinic acid derivatives is a subject of considerable research interest. Investigations have spanned across their efficacy against mycobacteria, various bacterial strains, and fungi.

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

Isonicotinic acid hydrazide (isoniazid) is a first-line medication in the treatment of tuberculosis (TB). nirt.res.in This has spurred extensive research into its derivatives for their potential to combat drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

The standard H37Rv strain of M. tuberculosis is susceptible to isoniazid (B1672263) at MICs ranging from 0.02 to 0.06 mg/liter. nih.gov The development of resistance to isoniazid is a complex process often linked to mutations in genes such as katG, inhA, and kasA. nih.gov The search for new antitubercular agents often involves screening against both the H37Rv strain and various drug-resistant clinical isolates. plos.org

Table 1: Antitubercular Activity of Selected Isonicotinic Acid Derivatives

Compound/DerivativeMycobacterium tuberculosis StrainActivity (MIC)Reference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideIsoniazid-Resistant (SRI 1369)0.14 μM nih.gov
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideRifampicin-Resistant (SRI 1367)Submicromolar nih.gov
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideOfloxacin-Resistant (SRI 4000)Submicromolar nih.gov
Isoniazid AnaloguesH37RvModerate Bioactivity researchgate.net

Note: Data presented is for derivatives of isonicotinic acid, as specific data for 2-(2-chlorophenyl)isonicotinic acid was not found.

Broader Spectrum Antibacterial Activity

The antibacterial properties of isonicotinic acid derivatives extend beyond mycobacteria. Studies on various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Research on nicotinic acid derivatives has demonstrated their potential against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.netresearchgate.netum.edu.my For example, certain synthesized triazole derivatives of isonicotinic acid have shown significant activity against S. aureus, B. subtilis, and E. coli. researchgate.net Similarly, other studies on nicotinic acid derivatives have reported moderate antibacterial activity against Staphylococcus epidermidis. researchgate.net The mechanism of action for some of these derivatives is thought to involve the inhibition of gene transcription related to biofilm formation, particularly in S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected Isonicotinic Acid and Nicotinic Acid Derivatives

Compound/DerivativeBacterial StrainActivityReference
Triazole derivatives of isonicotinic acidStaphylococcus aureusSignificant researchgate.net
Triazole derivatives of isonicotinic acidBacillus subtilisSignificant researchgate.net
Triazole derivatives of isonicotinic acidEscherichia coliSignificant researchgate.net
Nicotinic acid derivativesStaphylococcus epidermidisModerate researchgate.net

Note: Data presented is for derivatives of isonicotinic and nicotinic acid, as specific data for this compound was not found.

Antifungal Efficacy

In addition to antibacterial effects, derivatives of isonicotinic acid have been investigated for their antifungal properties.

Studies have shown that certain derivatives exhibit activity against fungal species such as Aspergillus niger, Aspergillus flavus, and Penicillium citrinum. researchgate.netum.edu.myresearchgate.net For example, some triazole derivatives of isonicotinic acid have demonstrated significant antifungal activity against A. niger. researchgate.net Research on dithiocarbamate (B8719985) complexes has also shown efficacy against A. flavus and P. citrinum. researchgate.net The antifungal activity of these compounds is an area of ongoing research, with various derivatives being synthesized and tested against a panel of fungal pathogens. dokumen.pubscience.govdokumen.pub

Table 3: Antifungal Activity of Selected Isonicotinic Acid Derivatives

Compound/DerivativeFungal StrainActivityReference
Triazole derivatives of isonicotinic acidAspergillus nigerSignificant researchgate.net
Dithiocarbamate complexesAspergillus flavusEffective researchgate.net
Dithiocarbamate complexesPenicillium citrinumEffective researchgate.net

Note: Data presented is for derivatives of isonicotinic acid, as specific data for this compound was not found.

Antiviral and Antiprotozoal Potential

The pharmacological scope of isonicotinic acid derivatives also includes potential antiviral and antiprotozoal activities. While specific studies on this compound are scarce, the broader class of nicotinic and isonicotinic acid derivatives has shown promise in these areas.

Derivatives such as hydrazones have been reported to possess a wide spectrum of biological activities, including antiviral and antiprotozoal effects. researchgate.net For instance, certain arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have been evaluated for their antiviral activity against viruses like feline corona virus, herpes simplex virus-1, and vaccinia virus. nih.gov Furthermore, nicotinonitrile derivatives, which are related to isonicotinic acids, have been cited for their antiprotozoal activity. ekb.eg Research into 2-phenyl-2H-indazole derivatives has also revealed structural features that contribute to antiprotozoal activity against protozoa such as E. histolytica, G. intestinalis, and T. vaginalis. researchgate.net

Anticancer and Antitumor Properties

The investigation into the anticancer potential of isonicotinic acid derivatives has yielded promising results in preclinical studies, particularly in their cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity Studies against Human Cancer Cell Lines

While direct in vitro cytotoxicity data for this compound against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines is not extensively documented, studies on closely related pyridine (B92270) and thienopyridine derivatives provide valuable insights.

For example, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their anticancer activity against A549 and HCT-116 cell lines, with some compounds showing IC50 values comparable to the standard drug Doxorubicin. nih.gov Another study on 1H-pyrazolo[3,4-d]pyrimidine derivatives reported potent anti-proliferative activities against A549 and HCT-116 cells. tandfonline.com Furthermore, research on pyrano[2,3-d]pyrimidine derivatives has shown strong inhibitory activity against HCT-116 and MCF-7 cell lines. researchgate.net The cytotoxicity of various organotin(IV) compounds has also been evaluated against A549 and MCF-7 cell lines, with some exhibiting significant activity. sci-hub.se

Table 4: In Vitro Cytotoxicity of Selected Pyridine and Related Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureasA549Comparable to Doxorubicin nih.gov
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureasHCT-116Comparable to Doxorubicin nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivativesA549Potent tandfonline.com
1H-pyrazolo[3,4-d]pyrimidine derivativesHCT-116Potent tandfonline.com
Pyrano[2,3-d]pyrimidine derivativesHCT-116Strong researchgate.net
Pyrano[2,3-d]pyrimidine derivativesMCF-7Strong researchgate.net
Organotin(IV) compoundsA549Significant sci-hub.se
Organotin(IV) compoundsMCF-7Significant sci-hub.se

Note: Data presented is for derivatives of pyridine and related structures, as specific data for this compound was not found.

Mechanistic Insights into Antineoplastic Action (e.g., Cell Cycle Modulation, Induction of Apoptosis)

The antineoplastic properties of compounds structurally related to this compound have been explored, with research indicating that their mechanisms of action often involve the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Synthetic bile acid derivatives, for instance, have been shown to modulate the cell cycle and trigger apoptosis in a variety of human cancer cells. nih.gov In human breast and prostate cancer cells, the pro-apoptotic effects were linked to the up-regulation of Bax and p21(WAF1/CIP1) through a p53-independent pathway. nih.gov In other cancer cell lines, these derivatives induced apoptosis via caspase activation, JNK-dependent pathways, and by causing G1 phase arrest in the cell cycle. nih.gov

Derivatives of benzo[h]chromeno[2,3-d]pyrimidine, which can be synthesized from compounds containing a 2-chlorophenyl group, have also been studied for their anti-cancer effects. nih.gov The main regulator of the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov The development of anti-cancer treatments often involves mimicking the action of BH3-only proteins, which bind to and inhibit pro-survival Bcl-2 family proteins, thereby inducing apoptosis in cancer cells. nih.gov One such derivative, with a chloro substituent, demonstrated effective binding to the pro-survival protein Mcl-1, a member of the Bcl-2 family, inducing apoptosis in human breast cancer cells (MCF-7). nih.gov

Furthermore, studies on chalcone (B49325) derivatives have demonstrated their ability to suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. These effects are often associated with the generation of reactive oxygen species (ROS), which can cause DNA damage and modulate various signaling pathways, including Akt, Erk1/2, and NF-κB, ultimately leading to programmed cell death. mdpi.com

Targeting of Specific Receptors in Cancer (e.g., EGFR Overexpression)

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its frequent overexpression in various tumors, including non-small cell lung cancer (NSCLC). oncotarget.comnih.gov EGFR activation initiates multiple signaling cascades that regulate cell cycle progression, apoptosis, and metastasis. oncotarget.commdpi.com Consequently, EGFR is one of the most intensely studied kinase drug targets. oncotarget.com

While direct studies on this compound are limited, research into related heterocyclic structures suggests potential interactions with cancer-related receptors. For example, some newly synthesized quinoxaline (B1680401) derivatives have been evaluated as inhibitors of VEGFR-2, another important receptor in cancer angiogenesis, and have shown promising antitumor results against several cancer cell lines. researchgate.net

In colorectal cancer, EGFR signaling has been shown to modulate the expression of other proteins, such as claudin-3, which in turn increases the malignant potential of cancer cells. plos.org The pathways involved, such as ERK1/2 and PI3K-Akt, are central to the effects of EGFR activation. plos.org This highlights the complex network of interactions that can be targeted by novel therapeutic agents. Although a direct link has not been established, the isonicotinic acid scaffold is a common feature in many biologically active compounds, suggesting that its derivatives could be explored for their potential to target receptors like EGFR.

Anti-inflammatory Effects and Related Mechanistic Studies

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties in various preclinical models. The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

Research suggests that the anti-inflammatory activity of isonicotinoyl compounds may be correlated with their ability to inhibit the COX-2 enzyme. nih.gov Molecular docking studies have been employed to understand the binding potential of isonicotinic acid derivatives within the COX-2 enzyme cavity. nih.govnih.gov These in silico studies predict interactions with key amino acid residues in the enzyme's active site. nih.gov One study found that an isonicotinate (B8489971) compound exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (B1674241) (11.2 ± 1.9 µg/mL). nih.gov

A new series of 2-(3-chloroanilino)nicotinic acid hydrazides showed moderate-to-excellent anti-inflammatory activity. researchgate.net Notably, the 3-chloro and 4-methoxyphenyl (B3050149) derivatives exhibited the most potent activity, with 95% and 87% reduction in inflammation, respectively, compared to the reference drug niflumic acid. researchgate.net Similarly, other hydrazide derivatives have shown dose-dependent anti-inflammatory effects in carrageenan-induced paw edema models. mdpi.com

The compound isonixine, derived from an anomalous Ullman reaction with 2-chloronicotinic acid, has also been identified as a potential analgesic and anti-inflammatory agent. nih.gov

*In vitro anti-inflammatory activity. Data sourced from nih.govresearchgate.net.

Anticonvulsant Activity in Preclinical Models

The search for new antiepileptic drugs with improved efficacy and lower toxicity is a continuous effort in medicinal chemistry. scholarsresearchlibrary.com Derivatives of isonicotinic acid have emerged as a promising class of compounds with significant anticonvulsant activity in preclinical screening tests, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. scholarsresearchlibrary.com

A series of thiazolo[3,2-b] nih.govsaudijournals.comresearchgate.nettriazole derivatives, including a 6-(2-chlorophenyl) substituted compound, were synthesized and evaluated for anticonvulsant effects. nih.govbrieflands.com The 6-(2-chlorophenyl)thiazolo[3,2-b] nih.govsaudijournals.comresearchgate.nettriazole derivative was specifically noted for its activity. nih.govbrieflands.com

Other research has focused on isonicotinic acid hydrazide derivatives condensed with various heterocyclic rings like thiazolidin-4-one and 1,3,4-oxadiazole (B1194373). scholarsresearchlibrary.com Many of these compounds were active in the MES test, indicating an ability to prevent seizure spread. scholarsresearchlibrary.com Some compounds showed protection at a dose of 30 mg/kg. scholarsresearchlibrary.com Similarly, novel flavones incorporated with hydrazide derivatives have also displayed significant anticonvulsant activity in the MES model. impactfactor.org

Other Preclinical Biological Activities

The antioxidant properties of isonicotinic acid derivatives have been investigated through various assays. Hydrazone derivatives, in particular, are noted for their diverse biological activities, including antioxidant potential. researchgate.net

The antioxidant activity of synthetic derivatives has been determined using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netresearchgate.net In one study, melatonin-based indole-hydrazone derivatives were synthesized and tested, with the 5-Chloro-1H-indole-3-carboxaldehyde (2-chlorophenyl)hydrazone compound establishing the best inhibitory activity with an IC50 value of 2 µM. tandfonline.com This was significantly more potent than the parent compound, melatonin. tandfonline.com

Another study on isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides showed a dose-dependent antioxidant activity in both DPPH and thiobarbituric acid reactive substances (TBARS) assays. researchgate.net Similarly, isonicotinate-derived porphyrins have been synthesized and evaluated for their radical scavenging activity. mdpi.com

Research into oral antidiabetic agents is critical for managing type 2 diabetes. nih.gov While direct studies on this compound are not prominent, related structures have been investigated. Nicotinic acid, for example, is listed among drugs used in diabetes management. nih.gov

Thiazolidinedione-based derivatives are a known class of antidiabetic agents. researchgate.net Studies have described the synthesis of new series of 2,4-thiazolidinedione (B21345) derivatives and evaluated their antidiabetic activity. researchgate.net The antidiabetic effects of these compounds are often attributed to their agonistic activity for the peroxisome proliferator-activated receptor (PPARγ). researchgate.net Given that the isonicotinic acid scaffold is used in the synthesis of various biologically active molecules, its incorporation into structures known for antidiabetic activity, such as thiazolidinediones, represents a potential area for future research.

Modulation of Muscle Contractility and Receptor Function

Research into the effects of isonicotinic acid derivatives on muscle contractility has revealed complex interactions with various receptors and ion channels. While direct studies on this compound are limited in this specific context, related compounds provide insights into potential mechanisms.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Muscarinic acetylcholine receptors are G protein-coupled receptors that play a crucial role in the central and peripheral nervous systems. wikipedia.org They are involved in modulating neurotransmitter release and postsynaptic excitability. nih.gov For instance, M2 and M4 mAChRs can act as autoreceptors on cholinergic terminals, inhibiting acetylcholine release. nih.gov The diverse functions of mAChR subtypes in various tissues, including smooth muscle, make them a key area of investigation for compounds affecting contractility. mdpi.com

5-Hydroxytryptamine (5-HT) Receptors: Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological functions. acnp.orgwikipedia.org The 5-HT3 receptor, a ligand-gated ion channel, is known to mediate neuronal depolarization and excitation. wikipedia.org Studies on related isoquinoline (B145761) analogs have demonstrated an ability to modulate the function of 5-HT receptors, impacting calcium currents and muscle contractility. mdpi.com Specifically, a reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and myenteric plexus neurons has been observed with certain compounds. mdpi.com

Voltage-Gated Ca2+ Channels (VGCCs): Voltage-gated calcium channels are critical for regulating intracellular calcium levels, which directly influences muscle contraction. uu.nl Some isoquinoline derivatives have been shown to affect the strength of Ca2+-dependent contractions in smooth muscle preparations, likely by increasing cytosolic Ca2+ levels through the activation of L-type voltage-gated Ca2+ channels. mdpi.com The modulation of these channels is a significant mechanism by which chemical compounds can influence muscle function. csic.es

While the precise impact of this compound on muscle contractility and these specific receptors requires further dedicated research, the activities of structurally related compounds suggest it may possess modulatory effects on mAChRs, 5-HT receptors, and VGCCs.

Influence on Metabolizing Enzymes

The interaction of chemical compounds with drug-metabolizing enzymes is a critical aspect of preclinical pharmacological evaluation, determining the compound's metabolic fate and potential for drug-drug interactions. Key enzyme families involved in this process include N-acetyltransferases (NAT) and cytochrome P450 (CYP) enzymes.

N-acetyltransferases (NAT1 and NAT2): N-acetyltransferases are phase II metabolizing enzymes responsible for the acetylation of various drugs and xenobiotics. nih.gov In humans, two isoforms, NAT1 and NAT2, are involved in these metabolic processes. nih.gov These enzymes, primarily expressed in the liver, catalyze the transfer of an acetyl group from acetyl-CoA to an acceptor substrate. nih.gov Studies have shown that conditions like chronic renal failure can lead to a downregulation of both NAT1 and NAT2 expression and activity in the liver. nih.gov

Cytochrome P450 (CYP) Enzymes (CYP1A1, CYP3A4): The cytochrome P450 superfamily is a major group of phase I metabolizing enzymes. CYP3A4 is a key enzyme involved in the metabolism of a vast number of xenobiotics. nih.gov Genetic variations in CYP enzymes, such as CYP1A1 and CYP3A4, can significantly alter drug metabolism, leading to variations in drug efficacy and the risk of adverse reactions. nih.gov

While specific studies detailing the influence of this compound on these particular metabolizing enzymes are not extensively documented, its structural class suggests a potential for interaction with these pathways. The metabolic profile of any new chemical entity is of paramount importance for its development as a therapeutic agent.

Enzyme Inhibition Studies

The inhibitory activity of this compound and its derivatives against various enzymes has been a subject of significant research, highlighting its potential therapeutic applications.

Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are responsible for prostaglandin (B15479496) production, with COX-2 being an inducible enzyme involved in inflammation. nih.gov Isonicotinic acid analogs have been investigated as potential COX-2 inhibitors. nih.gov The anti-inflammatory activity of these analogs is thought to be correlated with their ability to inhibit COX-2. nih.gov Some derivatives of 2-phenoxynicotinic acid have shown moderate to good COX-1 inhibition and weak COX-2 inhibition. researchgate.net

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): DprE1 is an essential enzyme in Mycobacterium tuberculosis, involved in the synthesis of the mycobacterial cell wall component decaprenylphosphoryl-arabinofuranose (DPA). mdpi.com It has emerged as a significant target for the development of new anti-tuberculosis drugs. mdpi.com Various classes of compounds, including benzothiazinones, have been identified as potent inhibitors of DprE1, often acting through covalent modification of an active-site cysteine residue. vu.nlmedchemexpress.com

Enoyl Acyl Carrier Protein Reductase (FabI): Bacterial enoyl-acyl carrier protein reductase (ENR or FabI) is a crucial enzyme in the type II fatty acid synthesis pathway, making it an attractive target for antibacterial agents. nih.govwikipedia.org This enzyme is structurally distinct from its mammalian counterparts. nih.gov Inhibitors of FabI have been identified through high-throughput screening, demonstrating activity against bacterial growth by targeting fatty acid biosynthesis. nih.gov

Human Ornithine Decarboxylase (ODC): Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, a pathway essential for cell growth and differentiation. nih.govwikipedia.org The regulation of ODC activity is critical for controlling cell proliferation. semanticscholar.org The crystal structure of human ODC has been resolved, providing insights into its binding sites and potential for inhibitor design. nih.gov

Type-II Dehydroquinase: Type-II dehydroquinase is an essential enzyme in the shikimate pathway of various pathogenic bacteria, including Mycobacterium tuberculosis and Helicobacter pylori. nih.gov The enzyme's active site contains a flexible loop that is crucial for its function. nih.gov Both (2S)- and (2R)-2-benzyl-3-dehydroquinic acids have been shown to be reversible competitive inhibitors of this enzyme. nih.gov

KasA (β-ketoacyl-ACP synthase A): While specific inhibition data for this compound against KasA is not detailed, this enzyme is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis and is a validated drug target.

The following table summarizes the inhibitory activities of related compounds on these enzymes.

Enzyme TargetCompound Class/ExampleObserved InhibitionReference(s)
Cyclooxygenase-2 (COX-2)Isonicotinic acid analogsBelieved to be correlated with anti-inflammatory activity. nih.gov
Cyclooxygenase-1 (COX-1)2-Phenoxynicotinic acid derivativesModerate to good inhibition. researchgate.net
DprE1BenzothiazinonesPotent inhibition, often via covalent modification. vu.nlmedchemexpress.com
Enoyl Acyl Carrier Protein Reductase (FabI)ThiopyridinesInhibition of purified enzyme and bacterial growth. nih.gov
Human Ornithine Decarboxylase-A key target for controlling cell proliferation. nih.govwikipedia.orgsemanticscholar.org
Type-II Dehydroquinase(2S)- and (2R)-2-benzyl-3-dehydroquinic acidsReversible competitive inhibitors. nih.gov

Modulation of Intracellular Signal Pathways

The ability of a compound to modulate intracellular signaling pathways is fundamental to its pharmacological effect. These pathways involve a complex network of proteins and second messengers that regulate cellular processes.

G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, are key players in signal transduction. mdpi.com Activation of these receptors can trigger various downstream events. For example, M1, M3, and M5 muscarinic receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. mdpi.com In contrast, M2 and M4 receptors typically couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. mdpi.com

Furthermore, signaling through receptors like the 5-HT1A receptor can also be negatively coupled to the adenylyl cyclase second messenger system. acnp.org The modulation of these pathways can have profound effects on cellular function, including neurotransmitter release and neuronal excitability. nih.gov Endocannabinoid signaling, for instance, can be triggered by an elevation of intracellular Ca2+ concentration following the opening of voltage-gated calcium channels or activation of NMDA-type glutamate (B1630785) receptors. nih.gov

While direct evidence for the modulation of specific intracellular signal pathways by this compound is limited, its potential interaction with GPCRs suggests that it could influence these complex signaling cascades.

Allelopathic Investigations

Allelopathy refers to the phenomenon where one plant influences the growth of another through the release of chemical compounds. These allelochemicals can have either inhibitory or stimulatory effects.

Studies have shown that various plant-derived compounds, including phenolics and glucosinolates, possess allelopathic potential. ekb.eg For instance, aqueous extracts from certain plants have been observed to affect the seed germination and seedling growth of other species. nih.gov The effect is often concentration-dependent, with low concentrations sometimes promoting growth while higher concentrations cause inhibition. nih.gov

The mechanisms underlying allelopathy can involve interference with cellular processes in the target plant. Allelochemicals have been reported to cause damage to cell walls, disorganization of organelles like chloroplasts and mitochondria, and alterations in the levels of plant hormones such as indole-3-acetic acid (IAA). frontiersin.org

An investigation into an isonicotinate-derived porphyrin revealed interesting allelopathic properties, showing a growth-inhibiting effect on lentil seeds. nih.gov This suggests that the isonicotinic acid moiety may contribute to such biological activities. While direct allelopathic studies on this compound are not available, the findings for related structures indicate a potential for this compound to exhibit allelopathic effects, a characteristic that could be explored in agricultural or ecological contexts.

Computational and Spectroscopic Characterization and Analysis

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Derivatives of isonicotinic acid, structurally related to the anti-tuberculosis drug isoniazid (B1672263), are frequently studied for their potential as antimicrobial agents.

A primary target for these compounds is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, an essential enzyme in the synthesis of the mycobacterial cell wall. nih.govscispace.comnih.gov Molecular docking studies on various isonicotinic acid hydrazide analogues have been performed to predict their binding affinity and interactions within the InhA active site. nih.govresearchgate.net These studies often reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking analyses of new pyridine (B92270) derivatives analogous to isonicotinic acid hydrazide identified reasonable binding interactions and effective docking scores against InhA. nih.gov

Table 1: Representative Docking Targets and Findings for Isonicotinic Acid Derivatives
Target ProteinOrganismSignificanceTypical Findings from Docking Studies
Enoyl-Acyl Carrier Protein Reductase (InhA)Mycobacterium tuberculosisEssential for mycolic acid synthesis; primary target of isoniazid. scispace.comnih.govDerivatives form hydrogen bonds with active site residues and NAD+ cofactor. scispace.com The phenyl ring often engages in hydrophobic interactions. researchgate.net
Cytochrome P450 enzymes (e.g., CYP51)Fungi (e.g., Candida albicans)Vital for sterol biosynthesis in fungi.The nitrogen atom of the pyridine ring can coordinate with the heme iron of the enzyme.
DNA GyraseBacteriaCrucial for DNA replication, repair, and transcription. bamu.ac.inCompounds can interact with the ATP-binding site, inhibiting enzyme activity. bamu.ac.in
Poly (ADP-ribose) polymerase-1 (PARP-1)HumanInvolved in DNA repair; a target for cancer therapy. tandfonline.comChlorophenyl groups can form specific interactions (pi-cation, pi-anion) that enhance binding affinity. tandfonline.com

Density Functional Theory (DFT) Calculations and Theoretical Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy. epstem.netepstem.net

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For 2-(2-chlorophenyl)isonicotinic acid, this involves calculating bond lengths, bond angles, and dihedral angles. The presence of the 2-chlorophenyl group introduces rotational freedom around the single bond connecting it to the pyridine ring, leading to different possible conformers.

Table 2: Representative Calculated Geometric Parameters for a Substituted Isonicotinic Acid Analogue (Pyridine-3,5-dicarboxylic acid)
ParameterDescriptionTypical Calculated Value (Å or degree)
C-C (pyridine ring)Bond length within the pyridine ring~1.39 Å biointerfaceresearch.com
C-N (pyridine ring)Bond length within the pyridine ring~1.33 Å biointerfaceresearch.com
C-COOHBond length between pyridine ring and carboxylic carbon~1.49 - 1.51 Å biointerfaceresearch.com
C=O (carboxyl)Carbonyl bond length~1.20 Å biointerfaceresearch.com
C-O (carboxyl)Carbon-oxygen single bond length~1.34 Å biointerfaceresearch.com
N-C-C (angle)Bond angle within the pyridine ring~113° biointerfaceresearch.com
C-C-COOH (angle)Angle defining carboxyl group orientation~125° biointerfaceresearch.com

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. core.ac.uk

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as chemical hardness (η), global softness (σ), electronegativity (χ), and the electrophilicity index (ω). epstem.netscirp.org These descriptors provide quantitative measures of the molecule's stability and reactivity.

Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. scm.commdpi.com By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to reacting with other chemical species. scm.com For instance, in related heterocyclic systems, the nitrogen and oxygen atoms are often identified as potential nucleophilic sites. epstem.net

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors for Representative Nicotinic Acid Derivatives
PropertySymbolFormulaSignificance
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Ionization PotentialIP-EHOMOEnergy required to remove an electron.
Electron AffinityEA-ELUMOEnergy released when an electron is added.
Chemical Hardnessη(IP - EA) / 2Measures resistance to change in electron configuration. Harder molecules have larger energy gaps. scirp.org
Global Softnessσ1 / ηReciprocal of hardness; indicates higher reactivity. scirp.org
Electrophilicity Indexωμ2 / (2η) where μ ≈ -(IP+EA)/2Measures the propensity of a species to accept electrons. epstem.net

DFT calculations are a powerful tool for predicting and interpreting various types of spectra. By computing the harmonic vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of this compound. researchgate.net These calculated spectra are invaluable for assigning the vibrational modes observed in experimental data. For instance, characteristic peaks for C=O stretching in the carboxylic acid group, C-Cl stretching, and various vibrations of the pyridine and phenyl rings can be precisely assigned. semanticscholar.org

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). faccts.descispace.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands. scispace.com These calculations can predict the maximum absorption wavelengths (λmax) and help interpret the electronic transitions, such as n→π* or π→π*, responsible for the observed spectrum. semanticscholar.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgconicet.gov.ar Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be compared directly with experimental NMR data to confirm the molecular structure. tandfonline.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While molecular docking provides a static picture of a ligand-protein interaction, MD simulations offer a dynamic view, revealing how the complex behaves in a simulated physiological environment. mdpi.comnih.gov

Starting from a docked pose of this compound in its target protein, an MD simulation can be run for nanoseconds or longer. dergipark.org.tr This allows for the assessment of the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. researchgate.net A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding pocket. nih.gov

MD simulations also provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained or formed over time. researchgate.net This dynamic analysis can reveal crucial information that static docking cannot, such as the role of water molecules in the binding site and the flexibility of certain protein regions upon ligand binding. tandfonline.comnih.gov For example, simulations can show whether the chlorophenyl ring maintains a stable orientation within a hydrophobic pocket or if it exhibits significant flexibility. researchgate.netresearchgate.net This information is vital for rational drug design and optimizing lead compounds.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. unair.ac.id These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of development.

For this compound, various computational models can be used to estimate key ADME parameters. One of the most common tools is the assessment of "drug-likeness" based on rules like Lipinski's Rule of Five. drugbank.cometflin.com This rule provides a set of simple physicochemical property guidelines that are typically met by orally active drugs.

Table 4: Lipinski's Rule of Five and Its Relevance to Oral Bioavailability
PropertyLipinski's RulePharmacokinetic Relevance
Molecular Weight (MW)≤ 500 DaAffects size-dependent absorption and diffusion. drugbank.com
LogP (octanol-water partition coefficient)≤ 5Measures lipophilicity, which influences membrane permeability. drugbank.com
Hydrogen Bond Donors (HBD)≤ 5High numbers can reduce permeability across cell membranes. drugbank.com
Hydrogen Bond Acceptors (HBA)≤ 10High numbers can reduce permeability across cell membranes. drugbank.com

A compound is considered to have good drug-like properties if it violates no more than one of these rules. drugbank.com Computational tools can quickly calculate these properties for this compound based on its structure. Other parameters, such as the polar surface area (PSA) and the number of rotatable bonds, are also used to predict oral bioavailability and intestinal absorption, often referred to as Veber's rules. Studies on related isonicotinic acid derivatives and other heterocyclic compounds often include these in silico ADME predictions to assess their potential as drug candidates. nih.gov

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and elemental composition.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the pyridine ring and the chlorophenyl ring. The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atom. chemicalbook.com The protons of the 2-chlorophenyl group would likely resonate in the range of 7.2 to 7.6 ppm. The carboxylic acid proton is expected to be a broad singlet, highly dependent on solvent and concentration, and could appear significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, likely above 165 ppm. hmdb.ca The carbons of the pyridine and chlorophenyl rings are expected to resonate in the aromatic region, from approximately 120 to 155 ppm. hmdb.ca The carbon atom attached to the chlorine atom will also exhibit a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)>165
Pyridine Ring Protons7.5 - 9.0120 - 155
Chlorophenyl Ring Protons7.2 - 7.6125 - 140

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense band corresponding to the C=O stretching of the carboxyl group is anticipated around 1700 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would be observed in the 1400-1600 cm⁻¹ region. semanticscholar.orgnih.gov The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The symmetric stretching of the carboxylic acid dimer may also be observed. The C-Cl stretching vibration should also be Raman active.

Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H Stretch (Carboxylic Acid Dimer)2500-3300 (broad)IR
Aromatic C-H Stretch>3000IR, Raman
C=O Stretch (Carboxylic Acid)~1700IR, Raman
Aromatic C=C and C=N Stretch1400-1600IR, Raman
C-Cl Stretch600-800IR, Raman

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.orgmsu.edulibretexts.org

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org A significant fragmentation is the loss of a chlorine atom, which is a common fragmentation pattern for ortho-chlorinated aromatic compounds. nih.gov Another potential fragmentation pathway is the decarboxylation of the molecule, leading to the formation of a 2-(2-chlorophenyl)pyridine (B8785613) fragment.

Predicted Mass Spectrometry Fragmentation

Fragment IonProposed LossExpected m/z
[M-OH]⁺Loss of hydroxyl radicalM-17
[M-COOH]⁺Loss of carboxyl groupM-45
[M-Cl]⁺Loss of chlorine atomM-35
[M-CO₂]⁺DecarboxylationM-44

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org A single-crystal XRD analysis of this compound would provide detailed information about its crystal system, space group, unit cell dimensions, and the intramolecular bond lengths and angles. iucr.orgresearchgate.netresearchgate.net It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimeric structures in the solid state. researchgate.net The planarity of the pyridine and chlorophenyl rings and the dihedral angle between them would also be precisely determined. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. mst.or.jpslideshare.nettrb.orgvbcop.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. nih.govmdpi.comnih.gov For this compound, a TGA thermogram would indicate its thermal stability and decomposition temperature. A significant weight loss would be expected at the temperature where the compound begins to decompose, which would likely involve the loss of carbon dioxide from the carboxylic acid group, followed by further fragmentation at higher temperatures. mdpi.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. mst.or.jpslideshare.nettrb.orgvbcop.orgscribd.com The DTA curve would show endothermic peaks corresponding to melting and boiling points, and exothermic peaks corresponding to decomposition or other chemical reactions. trb.orgvbcop.orgscribd.com For this compound, an endothermic peak would be expected at its melting point. At higher temperatures, exothermic peaks might be observed due to oxidative decomposition if the analysis is performed in the presence of air. vbcop.org

Expected Thermal Events

Thermal EventTechniqueExpected Observation
MeltingDTAEndothermic Peak
DecompositionTGAWeight Loss
DecompositionDTAExothermic Peak (in air)

Future Research Directions and Unexplored Avenues

Development of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Interactions

A primary objective in medicinal chemistry is the iterative refinement of lead compounds to maximize desired activity while minimizing unwanted effects. For derivatives of isonicotinic acid, this involves synthesizing novel analogues with strategic structural modifications.

Researchers have actively pursued the synthesis of new molecules based on the isonicotinic acid scaffold to enhance biological activity. For instance, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives incorporating a nicotinamide (B372718) structure have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Within the triazole series, S-alkyl derivatives demonstrated superior activity and selectivity for COX-2 compared to their arylidene counterparts. nih.gov Another approach involves the creation of complex isonicotinic acid amides, such as 2-(4-(2-Chlorophenyl)-2-((4-fluorobenzo[d]oxazol-2-yl)amino)-6-methyl-1,4-dihydropyrimidine-5-carboxamido)isonicotinic acid, which has been investigated as an inhibitor of human galactokinase (GALK1). nih.gov Structure-activity relationship (SAR) studies on these complex structures have shown that even small modifications, such as substitutions on the phenyl ring, can significantly impact potency. nih.gov

Furthermore, isonicotinic acid hydrazides, which are derivatives of the well-known antitubercular drug isoniazid (B1672263), represent another important class of analogues. researchgate.net New hydrazides have been synthesized and evaluated for their influence on drug-metabolizing enzymes and for their antimicrobial properties. researchgate.net The synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5(2H)-one derivatives is another example of creating novel heterocyclic systems built upon an isonicotinic acid hydrazide precursor. bme.hu These efforts highlight a general strategy where the isonicotinic acid core is hybridized with other bioactive heterocyclic moieties to generate compounds with novel or enhanced activities. nih.gov

Table 1: Examples of Novel Analogues and Research Findings

Analogue Class Core Structure Modification Research Focus/Finding Reference
1,2,4-Triazole Derivatives Isonicotinic acid hybridized with a 1,2,4-triazole ring. Developed as selective COX-2 inhibitors with potent anti-inflammatory activity. S-alkyl derivatives showed enhanced potency. nih.gov
Dihydropyrimidine (B8664642) Amides Complex amide linking isonicotinic acid to a dihydropyrimidine core. Investigated as inhibitors of human galactokinase (GALK1). SAR studies guided optimization. nih.gov
Isonicotinic Acid Hydrazides Derivatives based on the isoniazid structure. Studied for antimicrobial activity and their effects on metabolic enzymes. researchgate.net
Imidazo[4,5-c] Pyrazol-5(2H)-ones Synthesized from isonicotinic acid hydrazide and other precursors. Created novel fused heterocyclic systems for evaluation of antifungal activity. bme.hu

Exploration of Additional Biological Targets and Mechanisms of Action

While initial studies have linked isonicotinic acid derivatives to specific enzymes and receptors, a vast landscape of potential biological targets remains to be explored. The structural versatility of these compounds suggests they may interact with a wide range of proteins implicated in various disease states.

Research has identified human galactokinase (GALK1) as a target for complex dihydropyrimidine derivatives of isonicotinic acid. nih.gov Other studies have successfully designed nicotinamide-based molecules that potently and selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The broader class of pyridine-containing compounds, to which isonicotinic acid belongs, has been investigated for a plethora of biological activities. For example, various pyridine (B92270) analogues have been developed as anticancer agents that inhibit tubulin polymerization or act as histone deacetylase (HDAC) inhibitors. arabjchem.org Other research has focused on developing ligands for neurological targets, such as the dopamine (B1211576) D4 receptor and the cannabinoid receptor type 1 (CB1R), using related chemical scaffolds. acs.orgacs.org These examples suggest that derivatives of 2-(2-chlorophenyl)isonicotinic acid could be rationally designed or screened to identify activity against these and other important target classes.

Integration of Advanced Computational Methods for Predictive Modeling and High-Throughput Screening

Modern drug discovery heavily relies on computational chemistry to accelerate the identification and optimization of lead compounds. These methods offer a powerful means to predict the properties of novel analogues, understand their interactions with biological targets, and screen vast virtual libraries of molecules.

Molecular modeling has been instrumental in understanding how novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives of nicotinic acid bind to the active site of COX-2. nih.gov Similarly, structure-based design, supported by co-crystallization of inhibitors with their target protein, has been crucial in the optimization of human galactokinase (GALK1) inhibitors. nih.gov For other related compounds, computational techniques like Density Functional Theory (DFT) have been employed to investigate molecular structure, electronic properties, and chemical reactivity, providing insights into their fundamental chemical behavior. researchgate.net Furthermore, pharmacophore modeling and molecular docking studies have been used to identify the key structural features required for the antitubercular activity of certain derivatives and to understand their binding interactions with enzymes like M. tuberculosis DprE1. researchgate.netnih.gov These computational approaches are essential for building predictive models that can guide the synthesis of next-generation compounds with improved affinity and selectivity.

Table 2: Application of Computational Methods in Related Research

Computational Method Application Research Goal Reference
Molecular Docking Simulating the binding of novel ligands into the active site of COX-2. To understand binding affinity and guide the design of selective inhibitors. nih.gov
Structure-Based Design Using protein co-crystal structures (e.g., with GALK1) to guide inhibitor optimization. To improve the potency and selectivity of enzyme inhibitors. nih.gov
Pharmacophore Modeling Identifying essential structural features for activity against M. tuberculosis. To develop a model for designing new antitubercular agents. researchgate.net
Density Functional Theory (DFT) Investigating the geometry, electronic properties, and reactivity of chlorophenyl-containing molecules. To understand the fundamental physicochemical properties of the compound. researchgate.net

Investigation into Biosynthesis and Metabolic Pathways Relevant to the Compound (if applicable)

As this compound is a synthetic compound, investigations into its biosynthesis are not applicable. However, understanding its metabolic fate—how it is processed and broken down by the body—is critical for its development as a therapeutic agent. The metabolic stability and the nature of the resulting metabolites can significantly influence a compound's efficacy and safety profile.

Studies on newly synthesized isonicotinic acid hydrazides have explored their influence on the expression of key drug-metabolizing enzymes. researchgate.net Research showed that certain derivatives could increase the expression of N-acetyltransferase (NAT1, NAT2) and Cytochrome P450 (CYP1A1, CYP3A4) genes in human cell lines. researchgate.net This indicates that such compounds can modulate their own metabolism and potentially that of other co-administered drugs. For instance, bupropion, a well-known antidepressant that also contains a chlorophenyl group, is metabolized by the CYP2B6 enzyme and is itself an inhibitor of CYP2D6, leading to significant drug-drug interactions. wikipedia.org Investigating which CYP enzymes are responsible for the metabolism of this compound and whether it or its metabolites inhibit or induce these enzymes is a crucial area for future research.

Potential Applications as Chemical Probes for Elucidating Biological Processes

Beyond direct therapeutic applications, molecules like this compound can be developed into chemical probes. These are powerful tools designed to selectively interact with a specific biological target, allowing researchers to study its function, localization, and dynamics within a cellular environment. mdpi.com

To function as a probe, the core molecule is typically modified by attaching a reporter tag, such as a fluorescent dye or an affinity handle (like biotin). This strategy has been successfully applied to other pyridine-based ligands. For example, selective ligands for the cannabinoid receptor type 1 (CB1R) have been converted into fluorescent probes, enabling the visualization of the receptor in real-time. acs.org This reverse-design approach, where a known bioactive compound is modified to create a probe, is a well-established strategy. acs.org Similarly, certain prodrugs have been suggested as useful agents for probing the biological roles of signaling molecules like nitric oxide (NO). acs.org By developing fluorescent or affinity-labeled versions of this compound or its potent analogues, researchers could create valuable tools to identify new binding partners and to elucidate the complex biological pathways in which its targets are involved.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.